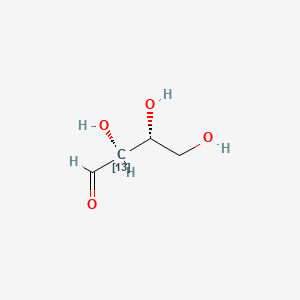

(2S,3R)-2,3,4-Trihydroxybutanal-13C-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8O4 |

|---|---|

Molecular Weight |

121.10 g/mol |

IUPAC Name |

(2S,3R)-2,3,4-trihydroxy(213C)butanal |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i3+1 |

InChI Key |

YTBSYETUWUMLBZ-IFJJVGSYSA-N |

Isomeric SMILES |

C([C@H]([13C@@H](C=O)O)O)O |

Canonical SMILES |

C(C(C(C=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (2S,3R)-2,3,4-Trihydroxybutanal-13C-1

This technical guide provides a comprehensive overview of the basic properties, analytical methodologies, and biological significance of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed resource for understanding and utilizing this isotopically labeled monosaccharide.

Core Properties

This compound is the 13C-labeled form of D-Erythrose, an aldotetrose sugar. The isotopic label at the C-1 position makes it a valuable tool for metabolic flux analysis and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] While specific experimental data for the labeled compound is limited, the properties of its unlabeled counterpart, D-Erythrose, provide a strong foundation for its characteristics.

Table 1: Basic Properties of (2S,3R)-2,3,4-Trihydroxybutanal and its Unlabeled Analog

| Property | This compound | (2S,3R)-2,3,4-Trihydroxybutanal (D-Erythrose) |

| CAS Number | 478506-49-9 | 583-50-6 |

| Molecular Formula | C₃¹³CH₈O₄ | C₄H₈O₄ |

| Molecular Weight | 121.10 g/mol | 120.10 g/mol |

| Appearance | Not specified, likely a syrup or solid | Syrup or crystalline solid |

| Solubility | Expected to be soluble in water | Soluble in water |

Biological Significance: Role in the Pentose (B10789219) Phosphate (B84403) Pathway

The phosphorylated form of D-Erythrose, Erythrose 4-phosphate, is a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP).[2][3] This metabolic pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress, and for producing precursors for nucleotide biosynthesis.[2][3]

Erythrose 4-phosphate, along with xylulose 5-phosphate, serves as a substrate for the enzyme transaldolase. This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone unit from sedoheptulose (B1238255) 7-phosphate to glyceraldehyde 3-phosphate, yielding erythrose 4-phosphate and fructose (B13574) 6-phosphate. Conversely, transketolase transfers a two-carbon unit from a ketose to an aldose, and in one of its reactions, it utilizes erythrose 4-phosphate to produce fructose 6-phosphate and glyceraldehyde 3-phosphate.[4][5][6]

Below is a diagram illustrating the central role of Erythrose 4-phosphate in the non-oxidative pentose phosphate pathway.

Caption: Role of Erythrose 4-phosphate in the Pentose Phosphate Pathway.

Experimental Protocols

Synthesis

The synthesis of 13C-labeled monosaccharides can be achieved through both chemical and enzymatic methods.[7][8]

-

Chemical Synthesis: This often involves the use of a 13C-labeled precursor, such as ¹³C-cyanide or ¹³C-formaldehyde, which is incorporated into the carbohydrate backbone through a series of chemical reactions.

-

Enzymatic Synthesis: This approach utilizes enzymes to catalyze the formation of the desired labeled sugar from 13C-labeled substrates. For example, aldolases can be used to form carbon-carbon bonds in a stereospecific manner.

-

Biosynthetic Methods: Microorganisms or plant systems can be cultured in media containing 13C-labeled substrates like 13C-glucose to produce a variety of 13C-labeled metabolites, including sugars.[8]

Analytical Methods

The analysis of this compound and its metabolites typically involves chromatographic separation followed by detection using mass spectrometry or NMR spectroscopy.

3.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation and quantification of polar metabolites like sugar phosphates from complex biological samples.[9][10]

-

Sample Preparation: Biological samples (e.g., cell extracts, blood spots) are typically deproteinized, and the metabolites are extracted.[9][11]

-

Chromatography: Reversed-phase chromatography with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) is commonly used to separate the highly polar sugar phosphates.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often employed for the detection of sugar phosphates. Multiple reaction monitoring (MRM) on a tandem mass spectrometer provides high selectivity and sensitivity for quantification.[9][10][11][12]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information. The presence of the 13C label allows for a variety of advanced NMR experiments.

-

Sample Preparation: The sample is typically dissolved in a deuterated solvent, such as D₂O.

-

1D ¹H and ¹³C NMR: These experiments provide basic information about the chemical environment of the protons and carbons in the molecule.

-

2D Heteronuclear Correlation Spectroscopy (e.g., HSQC, HMBC): These experiments are used to establish correlations between directly bonded or long-range coupled ¹H and ¹³C nuclei, aiding in the complete assignment of the NMR signals.

The following diagram outlines a general workflow for the analysis of 13C-labeled metabolites.

Caption: General workflow for the analysis of 13C-labeled metabolites.

Conclusion

This compound is a valuable research tool for studying carbohydrate metabolism, particularly the pentose phosphate pathway. Its use in conjunction with modern analytical techniques such as mass spectrometry and NMR spectroscopy can provide significant insights into metabolic fluxes and enzyme kinetics. While specific experimental protocols for this labeled compound are not widely published, established methods for related compounds provide a solid basis for its application in metabolic research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]

- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. quora.com [quora.com]

- 7. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. scispace.com [scispace.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Profiling of pentose phosphate pathway intermediates in blood spots by tandem mass spectrometry: application to transaldolase deficiency. | Semantic Scholar [semanticscholar.org]

Unlocking Metabolic Pathways: A Technical Guide to D-Erythrose-1-¹³C in Research

For Immediate Release

A Deep Dive into the Applications of D-Erythrose-1-¹³C for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable for elucidating complex biochemical networks. Among these, D-Erythrose-1-¹³C has emerged as a potent and specific tool, offering unique advantages for tracking carbon flow and understanding cellular metabolism. This technical guide provides a comprehensive overview of the core applications of D-Erythrose-1-¹³C, with a focus on its utility in Nuclear Magnetic Resonance (NMR) spectroscopy for protein analysis and Mass Spectrometry (MS) for metabolic flux analysis. Detailed experimental protocols and data presentation are included to facilitate its practical implementation in the laboratory.

Core Application 1: Site-Selective Isotope Labeling for Protein NMR Studies

A primary application of D-Erythrose-1-¹³C lies in its ability to achieve site-selective isotopic labeling of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—for detailed structural and dynamic studies of proteins by NMR spectroscopy.[1]

D-Erythrose, in its phosphorylated form (Erythrose-4-phosphate), is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and a direct precursor to the shikimate pathway, which is responsible for the biosynthesis of these aromatic amino acids in bacteria, archaea, fungi, and plants.[2][3] By providing D-Erythrose-1-¹³C as a carbon source to protein expression systems, typically E. coli, the ¹³C label is specifically incorporated into the aromatic rings of phenylalanine, tyrosine, and tryptophan.[1] This targeted labeling simplifies complex NMR spectra, enabling unambiguous signal assignment and facilitating the detailed investigation of specific protein regions.[1]

The use of ¹³C-labeled erythrose offers a strategic advantage over the more commonly used ¹³C-glucose, as it can lead to more selective labeling of certain positions within the amino acid side chains.[4] This increased selectivity can be crucial for resolving spectral overlap and for conducting advanced NMR experiments to probe protein dynamics.[4]

Quantitative Data Presentation: ¹³C Incorporation into Amino Acids

The efficiency of ¹³C incorporation from D-Erythrose-1-¹³C into a protein can be quantified and compared with other labeled precursors. The following table summarizes the observed ¹³C incorporation levels in the aromatic amino acids of a model protein when using different ¹³C-labeled erythrose and glucose sources.

| Labeled Precursor | Amino Acid | Labeled Position | ¹³C Incorporation (%) |

| [1-¹³C]-Erythrose | Phenylalanine | ζ | ~25 |

| Tyrosine | ζ | ~25 | |

| Tryptophan | ζ2 | ~40 | |

| [2-¹³C]-Erythrose | Phenylalanine | ε | ~30 |

| Tyrosine | ε | ~30 | |

| Tryptophan | η2 | ~50 | |

| [1-¹³C]-Glucose | Phenylalanine | δ | ~35 |

| Tyrosine | δ | ~35 | |

| Tryptophan | δ1 | ~20 | |

| [2-¹³C]-Glucose | Phenylalanine | ε | ~20 |

| Tyrosine | ε | ~20 | |

| Tryptophan | ε3 | ~25 |

Data synthesized from findings in "Site-selective 13C labeling of proteins using erythrose". The exact percentages can vary depending on the protein and expression system.

Experimental Protocol: Site-Selective Labeling of Proteins in E. coli for NMR Analysis

This protocol is adapted from established methods for site-selective isotope labeling.

1. Preparation of Minimal Media:

-

Prepare a suitable minimal medium for E. coli expression, such as M9 medium.

-

The medium should contain a nitrogen source (e.g., ¹⁵NH₄Cl for dual labeling) and other essential salts.

-

The carbon source will be a combination of unlabeled glucose and D-Erythrose-1-¹³C.

2. Isotope-Labeled Precursor Addition:

-

Add unlabeled glucose to the minimal medium at a final concentration of 2 g/L.[1]

-

Add D-Erythrose-1-¹³C to the medium at the start of the culture. A recommended concentration is 1-2 g/L.[1]

3. E. coli Culture and Protein Expression:

-

Inoculate the medium with an appropriate E. coli expression strain carrying the plasmid for the protein of interest.

-

Grow the cells at the optimal temperature for protein expression (e.g., 37°C).

-

Induce protein expression at the mid-log phase (OD₆₀₀ ≈ 0.6-0.8) with an appropriate inducer (e.g., IPTG).

-

Continue to grow the cells for the desired period to allow for protein expression and ¹³C incorporation.

4. Cell Harvesting and Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using standard methods (e.g., sonication, French press).

-

Purify the protein of interest using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).

5. NMR Spectroscopy:

-

Prepare the purified, labeled protein in a suitable NMR buffer.

-

Acquire ¹H-¹³C correlation spectra (e.g., HSQC) to observe the labeled sites.

6. Data Analysis:

-

Process the NMR spectra using appropriate software.

-

Analyze the intensities of the cross-peaks in the ¹H-¹³C HSQC spectra to determine the percentage of ¹³C incorporation at specific sites by comparing with a naturally abundant sample.[1]

Visualization of the Metabolic Pathway

The metabolic journey of D-Erythrose-1-¹³C from its entry into the cell to its incorporation into aromatic amino acids can be visualized to better understand the labeling process.

Core Application 2: Metabolic Flux Analysis using Mass Spectrometry

D-Erythrose-1-¹³C is also a valuable tracer for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify the rates of metabolic reactions within a cell.[5][6] By tracking the incorporation of the ¹³C label into various intracellular metabolites using mass spectrometry, researchers can map the flow of carbon through the metabolic network.[6]

This approach is particularly useful for investigating the pentose phosphate pathway and its connections to glycolysis and other central carbon metabolism pathways. The data obtained from these experiments, in the form of mass isotopologue distributions (MIDs), are then used in computational models to estimate the intracellular fluxes.[7]

Quantitative Data Presentation: Mass Isotopologue Distribution

The primary output of a ¹³C-MFA experiment is the mass isotopologue distribution (MID) for various metabolites. The MID describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M+n' represents the metabolite with 'n' carbons labeled with ¹³C. The following table shows a hypothetical MID for a downstream metabolite derived from D-Erythrose-1-¹³C.

| Mass Isotopologue | Fractional Abundance (%) |

| M+0 | 5 |

| M+1 | 85 |

| M+2 | 8 |

| M+3 | 2 |

| M+4 | 0 |

This hypothetical data illustrates how the ¹³C label from D-Erythrose-1-¹³C is incorporated into a downstream four-carbon metabolite.

Experimental Protocol: ¹³C-Metabolic Flux Analysis using GC-MS

This protocol outlines a general workflow for a ¹³C-MFA experiment using D-Erythrose-1-¹³C.

1. Experimental Design:

-

Define the metabolic network of interest and the specific fluxes to be quantified.

-

Select D-Erythrose-1-¹³C as the tracer. In some cases, parallel labeling experiments with other tracers (e.g., ¹³C-glucose) may be beneficial.[8]

2. Cell Culture and Labeling:

-

Culture cells in a defined medium with a known concentration of unlabeled erythrose (or another primary carbon source) to achieve a metabolic steady state.

-

Introduce D-Erythrose-1-¹³C into the medium.

-

Continue the culture for a sufficient time to reach an isotopic steady state, where the labeling patterns of intracellular metabolites are constant. This typically requires several cell doublings.

3. Sample Collection and Metabolite Extraction:

-

Rapidly quench metabolism to halt enzymatic activity (e.g., by using cold methanol).

-

Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, water, and chloroform).

4. Sample Preparation for GC-MS Analysis:

-

Hydrolyze cellular protein to release individual amino acids.

-

Derivatize the amino acids and other metabolites to increase their volatility for GC-MS analysis. A common method is silylation.[9]

5. GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the metabolites on a suitable GC column.

-

Detect the mass fragments using the mass spectrometer to determine the mass isotopologue distributions for each metabolite.[9]

6. Data Analysis and Flux Estimation:

-

Correct the raw MS data for the natural abundance of ¹³C.

-

Use a computational software package to fit the measured MIDs to a stoichiometric model of the metabolic network.

-

The software will then estimate the metabolic fluxes that best explain the observed labeling patterns.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for a ¹³C-MFA experiment.

Conclusion

D-Erythrose-1-¹³C is a versatile and powerful tool for researchers in the life sciences. Its ability to selectively label aromatic amino acids provides a unique advantage for detailed NMR-based studies of protein structure and dynamics. Furthermore, as a tracer in metabolic flux analysis, it offers a means to quantify the activity of the pentose phosphate pathway and related metabolic routes. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this valuable research tool, ultimately enabling a deeper understanding of cellular metabolism in both health and disease.

References

- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. d-nb.info [d-nb.info]

- 7. Implementation of data-dependent isotopologue fragmentation in 13C-based metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Unlocking Metabolic Insights: A Technical Guide to (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 Tracer Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1, a stable isotope-labeled tracer, in metabolic research and drug development. Known biochemically as D-Erythrose-¹³C-1, this tracer is a powerful tool for elucidating the intricacies of the pentose (B10789219) phosphate (B84403) pathway (PPP) and the shikimate pathway, offering a more targeted approach than broadly used tracers like ¹³C-glucose. This guide details its core applications in site-selective isotope labeling for protein NMR studies and metabolic flux analysis (MFA), providing both quantitative data and detailed experimental protocols.

Core Application: Site-Selective Isotope Labeling for Protein NMR Studies

(2S,3R)-2,3,4-Trihydroxybutanal, in its phosphorylated form D-Erythrose-4-phosphate, is a key intermediate in the pentose phosphate pathway. It serves as a direct precursor to the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—via the shikimate pathway. The use of ¹³C-labeled D-Erythrose offers a strategic advantage for achieving site-selective labeling of these aromatic residues, which is crucial for high-resolution NMR studies aimed at understanding protein structure, dynamics, and interactions. When proteins are expressed in organisms like Escherichia coli in the presence of D-Erythrose-¹³C-1, the labeled carbon atom is incorporated into specific positions within the aromatic rings of these amino acids. This targeted labeling simplifies complex NMR spectra, enabling unambiguous analysis.

Quantitative Data Presentation

The efficiency of ¹³C incorporation from D-Erythrose-¹³C-1 can be quantified and compared with other labeled precursors. The following tables summarize the observed ¹³C incorporation levels in the aromatic amino acids of a model protein when using different ¹³C-labeled erythrose and glucose sources.

Table 1: Comparison of ¹³C Incorporation in Aromatic Amino Acids

| Labeled Precursor | Amino Acid | Labeled Position | ¹³C Incorporation (%) |

| [1-¹³C]Erythrose | Phenylalanine | ζ | ~20 |

| Tyrosine | ζ | ~20 | |

| Tryptophan | η2 | ~40 | |

| [2-¹³C]Erythrose | Phenylalanine | ε | ~20 |

| Tyrosine | ε | ~20 | |

| Tryptophan | ζ2 | ~40 | |

| [3-¹³C]Erythrose | Phenylalanine | δ | ~20 |

| Tyrosine | δ | ~20 | |

| Tryptophan | ε3 | ~40 | |

| [4-¹³C]Erythrose | Phenylalanine | γ | ~20 |

| Tyrosine | γ | ~20 | |

| Tryptophan | δ1 | ~40 | |

| [1-¹³C]Glucose | Phenylalanine | δ | ~40 |

| Tyrosine | δ | ~40 | |

| Tryptophan | δ1, ε3 | ~40 | |

| [2-¹³C]Glucose | Phenylalanine | ε | ~40 |

| Tyrosine | ε | ~40 | |

| Tryptophan | ζ2, η2 | ~40 |

Table 2: Recommended Precursor Concentrations for Optimal Labeling in E. coli

| Target Amino Acid(s) | Labeled Erythrose | Erythrose Concentration (g/L) | Co-substrate (unlabeled) | Co-substrate Concentration (g/L) |

| Phenylalanine, Tyrosine | [1-¹³C]Erythrose | 1 | Glucose | 2 |

| Tryptophan | [4-¹³C]Erythrose | 2 | Glucose | 2 |

Experimental Protocol: Site-Selective Labeling of Proteins in E. coli for NMR Analysis

This protocol is adapted from established methods for site-selective isotope labeling.

1. Preparation of Minimal Media:

-

Prepare M9 minimal medium.

-

The medium should contain a nitrogen source (e.g., ¹⁵NH₄Cl for dual labeling) and other essential salts.

-

The carbon source will be a combination of unlabeled glucose and the desired D-Erythrose-¹³C-1 isotopomer.

2. Isotope-Labeled Precursor Addition:

-

Add unlabeled glucose to the minimal medium at a final concentration of 2 g/L.

-

Add the desired site-selectively ¹³C-enriched erythrose (e.g., [1-¹³C]Erythrose) to the concentrations specified in Table 2.

3. E. coli Culture and Protein Expression:

-

Inoculate the medium with an appropriate E. coli expression strain carrying the plasmid for the protein of interest.

-

Grow the cells at the optimal temperature for protein expression (e.g., 37°C).

-

Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at an OD₆₀₀ of ~0.8.

-

Continue expression for 18 hours at 25°C.

4. Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the protein using appropriate chromatography techniques (e.g., His-trap column for His-tagged proteins).

5. NMR Spectroscopy:

-

Prepare the labeled protein sample for NMR analysis.

-

Acquire ¹H-¹³C HSQC spectra to observe the incorporation of the ¹³C label.

6. Data Analysis:

-

Process the NMR spectra using software such as NMRPipe.

-

Analyze the intensities of the cross-peaks in the ¹H-¹³C HSQC spectra to determine the percentage of ¹³C incorporation at specific sites by comparing with a naturally abundant sample.

Metabolic Flux Analysis (MFA) Applications

(2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 is a valuable tracer for Metabolic Flux Analysis (MFA), a powerful technique to quantify the rates of metabolic reactions within a biological system. By tracing the path of the ¹³C label through the pentose phosphate and shikimate pathways, researchers can gain quantitative insights into the metabolic state of cells, particularly in the context of disease or in response to therapeutic agents.

Experimental Protocol: ¹³C-Metabolic Flux Analysis using (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1

This protocol outlines a general workflow for conducting a ¹³C-MFA study in mammalian cells using D-Erythrose-¹³C-1.

1. Experimental Design and Tracer Selection:

-

Define the metabolic network of interest.

-

Select the appropriate isotopomer of ¹³C-Erythrose based on the specific metabolic questions. For tracing entry into the shikimate pathway, [1-¹³C]Erythrose is suitable.

2. Cell Culture and Isotope Labeling:

-

Culture mammalian cells in a defined medium.

-

For the labeling experiment, switch to a medium containing a known concentration of [1-¹³C]Erythrose and any other necessary carbon sources (e.g., unlabeled glucose).

-

Incubate the cells for a sufficient duration to achieve isotopic steady-state of key metabolites. This should be determined empirically but is often in the range of 18-24 hours.

3. Metabolism Quenching and Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold saline.

-

Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and transfer the lysate to a centrifuge tube.

-

Vortex and centrifuge to pellet cell debris.

-

Collect the supernatant containing the polar metabolites.

4. LC-MS/MS Analysis:

-

Analyze the extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Use a HILIC column for the separation of polar metabolites.

-

The mass spectrometer will be used to determine the mass isotopomer distributions (MIDs) of key metabolites in the pentose phosphate and shikimate pathways (e.g., sedoheptulose-7-phosphate, shikimate, chorismate, and the aromatic amino acids).

5. Data Analysis and Flux Calculation:

-

Correct the raw MID data for the natural abundance of ¹³C.

-

Use a computational flux analysis software (e.g., INCA, Metran) to fit the corrected MIDs and extracellular flux rates (e.g., glucose uptake, lactate (B86563) secretion) to a metabolic model.

-

The software will then calculate the intracellular metabolic fluxes.

Quantitative Data Presentation

The output of an MFA study is a flux map, which provides quantitative values for the rates of reactions in the metabolic network. Below is a representative table of flux data that could be obtained from an MFA study using [1-¹³C]Erythrose to probe the pentose phosphate and shikimate pathways in a cancer cell line.

Table 3: Representative Metabolic Fluxes Determined with [1-¹³C]Erythrose Tracer

| Reaction | Metabolic Pathway | Flux (relative to Glucose uptake) |

| Glucose-6-phosphate -> 6-Phosphogluconolactone | Pentose Phosphate Pathway (Oxidative) | 0.15 |

| Ribulose-5-phosphate <-> Ribose-5-phosphate | Pentose Phosphate Pathway (Non-oxidative) | 0.10 |

| Erythrose-4-phosphate + Phosphoenolpyruvate -> 3-deoxy-D-arabino-heptulosonate-7-phosphate | Shikimate Pathway | 0.05 |

| Chorismate -> Phenylalanine | Aromatic Amino Acid Biosynthesis | 0.01 |

| Chorismate -> Tyrosine | Aromatic Amino Acid Biosynthesis | 0.01 |

| Chorismate -> Tryptophan | Aromatic Amino Acid Biosynthesis | 0.005 |

Applications in Drug Development

The pentose phosphate pathway and the shikimate pathway are attractive targets for drug development, particularly in oncology and infectious diseases. The shikimate pathway is essential in bacteria, fungi, and parasites but absent in mammals, making it an excellent target for antimicrobial drugs.[1][2][3] The pentose phosphate pathway is often upregulated in cancer cells to support their high proliferation rates and to counteract oxidative stress.[4][5]

(2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 can be a critical tool in the development of drugs targeting these pathways. By conducting MFA studies in the presence and absence of a drug candidate, researchers can:

-

Elucidate the Mechanism of Action: Quantitatively determine how a drug modulates the flux through the target pathway.

-

Assess Off-Target Effects: Identify unintended changes in related metabolic pathways.

-

Inform Dose-Response Studies: Correlate the concentration of a drug with its metabolic effect.

While direct applications in ADME (Absorption, Distribution, Metabolism, and Excretion) studies are less common for a metabolic intermediate like erythrose, understanding its metabolic fate is crucial. For instance, if a drug or its metabolite is structurally similar to erythrose, this tracer could be used in competitive uptake or metabolism studies.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. tandfonline.com [tandfonline.com]

- 2. Shikimate kinase, a protein target for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experiences with the shikimate-pathway enzymes as targets for rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in Pentose Phosphate Pathway Insights for Drug Development [eureka.patsnap.com]

- 5. Pentose Phosphate Pathway in Disease and Therapy | Scientific.Net [scientific.net]

Unlocking Metabolic Secrets: A Technical Guide to 13C-Labeled Erythrose in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research, stable isotope tracers are indispensable for elucidating complex biochemical pathways. Among these, 13C-labeled D-erythrose has emerged as a potent tool for scientists and drug development professionals. Erythrose, a four-carbon sugar, primarily participates in metabolism as its phosphorylated form, erythrose-4-phosphate (E4P). E4P is a key intermediate in two fundamental metabolic pathways: the pentose (B10789219) phosphate (B84403) pathway (PPP) and the shikimate pathway, the latter being responsible for the biosynthesis of aromatic amino acids in many organisms.[1][2] The use of 13C-labeled erythrose allows for the precise tracking of carbon atoms as they traverse these and other interconnected metabolic routes, providing invaluable insights into cellular physiology and disease states.

This technical guide provides an in-depth exploration of the applications of 13C-labeled erythrose in metabolic studies. It covers the core metabolic pathways involving erythrose, detailed experimental protocols for tracer analysis, analytical techniques for detecting and quantifying 13C enrichment, and the interpretation of labeling patterns to determine metabolic fluxes.

Core Metabolic Pathways Involving Erythrose-4-Phosphate

Erythrose-4-phosphate is a critical node in central carbon metabolism, linking glycolysis and the pentose phosphate pathway to the biosynthesis of aromatic compounds.

The Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is a crucial metabolic route that runs parallel to glycolysis. It is responsible for producing NADPH, a key reductant in anabolic processes and antioxidant defense, and for generating precursors for nucleotide biosynthesis. E4P is an intermediate in the non-oxidative branch of the PPP.[1] The enzyme transaldolase catalyzes the reversible reaction between sedoheptulose-7-phosphate (S7P) and glyceraldehyde-3-phosphate (G3P) to produce E4P and fructose-6-phosphate (B1210287) (F6P).[1] This reaction is a critical link between the PPP and glycolysis.

The Shikimate Pathway and Aromatic Amino Acid Biosynthesis

In bacteria, archaea, fungi, and plants, E4P is a direct precursor for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[3][4] The shikimate pathway begins with the condensation of E4P and phosphoenolpyruvate (B93156) (PEP), a glycolytic intermediate, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[2] This initial step is a key commitment to the synthesis of aromatic compounds. The ability to trace the incorporation of 13C from labeled erythrose into these amino acids provides a direct measure of the activity of the shikimate pathway.

Applications of 13C-Labeled Erythrose in Metabolic Research

The unique position of erythrose in metabolism makes its 13C-labeled counterpart a versatile tool for various research applications.

Metabolic Flux Analysis (MFA)

13C Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[5] By introducing a 13C-labeled substrate, such as erythrose, into a biological system at metabolic steady state, the distribution of 13C isotopes in downstream metabolites can be measured.[5][6] This labeling pattern is a direct consequence of the active metabolic pathways and their relative fluxes. Mathematical models are then used to deduce the intracellular fluxes that best explain the observed labeling patterns.[7] Using 13C-erythrose can provide high-resolution flux maps of the PPP and pathways branching from it.

Site-Selective Isotope Labeling for Protein NMR Studies

A significant application of 13C-labeled erythrose is in the site-selective labeling of aromatic amino acids in proteins for Nuclear Magnetic Resonance (NMR) spectroscopy.[8] By providing 13C-erythrose as a carbon source during protein expression in organisms like Escherichia coli, the 13C labels are specifically incorporated into phenylalanine, tyrosine, and tryptophan.[8][9] This targeted labeling simplifies complex NMR spectra, enabling detailed studies of protein structure, dynamics, and interactions.[9] This approach offers advantages over using ubiquitously labeled glucose, which results in more widespread and less specific labeling.[9]

Investigating Cancer Metabolism

Metabolic reprogramming is a hallmark of cancer.[10] Cancer cells often exhibit altered glucose metabolism, including changes in the flux through the pentose phosphate pathway to support rapid proliferation.[11] Studies have shown that erythronate, a derivative of erythrose, accumulates in some cancer cell lines, suggesting a potential link between erythrose metabolism and cancer.[10][11][12] The accumulation of erythronate may result from the dephosphorylation of E4P to erythrose, followed by its oxidation.[11][12] 13C-erythrose can be used to trace these alternative metabolic fates and to investigate the role of the PPP and related pathways in cancer cell proliferation and survival. Some research also suggests that D-erythrose itself may have antitumor effects by exploiting the unique bioenergetic metabolism of cancer cells.[13]

Quantitative Data Presentation

The efficiency of 13C incorporation from labeled erythrose can be quantified to provide insights into pathway activity. The following tables summarize typical 13C incorporation levels in aromatic amino acids of a model protein expressed in E. coli using different 13C-labeled precursors.

| Labeled Precursor | Amino Acid | Labeled Position | 13C Incorporation (%) |

| 1-¹³C-Erythrose | Phenylalanine | ζ | >80 |

| 1-¹³C-Erythrose | Tyrosine | ζ | >80 |

| 4-¹³C-Erythrose | Tryptophan | ε3 | ~60 |

| 2-¹³C-Glucose | Phenylalanine | ε | ~40 |

| 2-¹³C-Glucose | Tyrosine | ε | ~40 |

| 2-¹³C-Glucose | Tryptophan | δ1 | ~40 |

| Data synthesized from findings in "Site-selective 13C labeling of proteins using erythrose". The exact percentages can vary depending on the protein and expression system.[8] |

| Target Amino Acid(s) | Labeled Erythrose | Erythrose Concentration (g/L) | Co-substrate (unlabeled) | Co-substrate Concentration (g/L) |

| Phenylalanine, Tyrosine | 1-¹³C-Erythrose | 1 | Glucose | 2 |

| Tryptophan | 4-¹³C-Erythrose | 2 | Glucose | 2 |

| These concentrations are recommended for optimal site-selective labeling in E. coli expression systems.[8] |

Experimental Protocols

Protocol 1: 13C-Erythrose Labeling in Cell Culture for Metabolic Analysis

This protocol provides a general framework for tracing the metabolism of 13C-erythrose in mammalian cell culture.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Glucose-free and serum-free basal medium

-

13C-labeled D-Erythrose (e.g., [U-13C4]D-Erythrose)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell scraper

-

Pre-chilled microcentrifuge tubes

-

Methanol (B129727), LC-MS grade, chilled to -80°C

-

Standard cell culture equipment

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%) in their standard complete medium.

-

Medium Exchange and Acclimatization: Aspirate the growth medium. Wash the cells once with sterile PBS. Add pre-warmed glucose-free and serum-free basal medium and incubate for 1-2 hours to deplete intracellular pools of unlabeled metabolites.

-

Labeling: Prepare the labeling medium by supplementing the glucose-free basal medium with the desired concentration of 13C-labeled erythrose. A typical starting concentration is 1-5 mM. Aspirate the acclimatization medium and add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of 13C into metabolites. The optimal time points will depend on the cell line and the metabolic pathways of interest.

-

Metabolite Extraction:

-

To quench metabolism and extract intracellular metabolites, aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.

-

Immediately add a sufficient volume of ice-cold 80% methanol (-80°C) to cover the cell monolayer.

-

Use a cell scraper to detach the cells in the methanol.

-

Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.[14]

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[14]

-

Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.

-

The metabolite extracts can be stored at -80°C until analysis.

-

Protocol 2: Site-Selective Labeling of Proteins in E. coli for NMR Analysis

This protocol is adapted from established methods for site-selective isotope labeling in E. coli.[8]

Materials:

-

E. coli expression strain carrying the plasmid for the protein of interest

-

Minimal medium (e.g., M9 medium)

-

Unlabeled glucose

-

13C-labeled D-Erythrose (specific isotopomer, e.g., 1-¹³C-Erythrose)

-

Nitrogen source (e.g., ¹⁵NH₄Cl for dual labeling)

-

Inducer (e.g., IPTG)

-

Standard equipment for bacterial culture and protein purification

Procedure:

-

Preparation of Minimal Media: Prepare M9 minimal medium containing essential salts and a nitrogen source. The carbon source will be a combination of unlabeled glucose and the desired 13C-labeled erythrose isotopomer.[8]

-

Isotope-Labeled Precursor Addition: Add unlabeled glucose to the minimal medium at a final concentration of 2 g/L. Add the 13C-labeled erythrose to the desired final concentration (e.g., 1-2 g/L).[8]

-

E. coli Culture and Protein Expression: Inoculate the medium with the E. coli expression strain. Grow the cells at the optimal temperature for protein expression (e.g., 37°C). Induce protein expression at the mid-log phase of cell growth (e.g., OD₆₀₀ of 0.6-0.8) with the appropriate inducer.[8]

-

Cell Harvesting and Protein Purification: After a sufficient period for protein expression and label incorporation, harvest the cells by centrifugation. Lyse the cells and purify the protein of interest using standard chromatographic techniques.[8]

Visualization of Pathways and Workflows

Caption: Metabolic fate of Erythrose-4-Phosphate.

Caption: Experimental Workflow for 13C-Erythrose Tracing.

Analytical Techniques for 13C-Labeled Metabolites

The analysis of 13C-labeled metabolites is primarily performed using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective method for identifying and quantifying 13C-labeled compounds.[15] It can distinguish between different isotopomers (molecules that differ only in their isotopic composition) and provide information about the specific position of 13C atoms within a molecule.[16] One-dimensional (1D) ¹H NMR can be used to indirectly quantify 13C enrichment by observing the splitting of proton signals due to coupling with an adjacent 13C nucleus.[15][17] More advanced two-dimensional (2D) NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can provide detailed information on the connectivity of atoms and the extent of 13C incorporation at specific sites.[8]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is another widely used technique for analyzing 13C-labeled metabolites.[18][19] MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of 13C atoms into a metabolite increases its mass, leading to a shift in the m/z value. By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms), it is possible to determine the extent of 13C enrichment and to infer the metabolic pathways that produced the labeled metabolite.[18]

Data Analysis and Interpretation

The primary goal of a 13C tracer experiment is to determine the degree of 13C enrichment in various metabolites.

Calculating Isotopic Enrichment

Isotopic enrichment, or the fraction of a metabolite pool that is labeled with 13C, can be calculated from both NMR and MS data.

-

From NMR data: The percentage of 13C incorporation at a specific site can be determined by comparing the intensities of signals from the labeled sample to those from a naturally abundant or fully labeled reference sample.[8][9]

-

From MS data: The mass isotopomer distribution (MID) is corrected for the natural abundance of 13C and other heavy isotopes to determine the excess 13C enrichment due to the tracer.

Interpreting Labeling Patterns

The pattern of 13C labeling in downstream metabolites provides a wealth of information about metabolic pathways. For example:

-

The incorporation of 13C from erythrose into aromatic amino acids confirms the activity of the shikimate pathway.

-

The distribution of 13C in glycolytic and TCA cycle intermediates can reveal the extent of carbon recycling through the pentose phosphate pathway.

-

By using positionally labeled erythrose (e.g., 1-¹³C-erythrose vs. 4-¹³C-erythrose), it is possible to trace the fate of individual carbon atoms and to resolve the contributions of different pathways to the synthesis of a particular metabolite.[6]

Applications in Drug Development

Understanding the metabolic rewiring in disease states, such as cancer and metabolic disorders, can reveal novel therapeutic targets. 13C-erythrose tracing studies can be instrumental in this process by:

-

Identifying key metabolic nodes: By mapping metabolic fluxes, researchers can identify enzymes or pathways that are critical for disease progression and are therefore potential drug targets.

-

Elucidating drug mechanisms of action: 13C-erythrose can be used to assess how a drug candidate perturbs cellular metabolism, providing insights into its mechanism of action.

-

Developing biomarkers: The identification of unique metabolic signatures associated with a disease or drug response can lead to the development of novel biomarkers for diagnostics and patient stratification.[10][11][12]

References

- 1. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Biosynthesis of ribose-5-phosphate and erythrose-4-phosphate in archaea: a phylogenetic analysis of archaeal genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. youtube.com [youtube.com]

- 7. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Site-selective 13C labeling of proteins using erythrose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Stable Isotope-Assisted Untargeted Metabolomics Identifies ALDH1A1-Driven Erythronate Accumulation in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antitumor effect of D-erythrose in an abdominal metastatic model of colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D-Erythrose-1-¹³C in Elucidating the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a fundamental metabolic pathway critical for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis.[1] Understanding the flux through this pathway is crucial in various research fields, including cancer biology and drug development. Stable isotope tracing, utilizing compounds labeled with non-radioactive isotopes like ¹³C, offers a powerful method to dissect the intricate network of metabolic reactions.[2] While ¹³C-labeled glucose is a common tracer for studying central carbon metabolism, D-Erythrose-1-¹³C has emerged as a valuable tool for probing specific aspects of the PPP and its interconnected pathways.[3][4]

This technical guide provides an in-depth exploration of the application of D-Erythrose-1-¹³C in metabolic research. It details its primary role as a precursor for site-selective isotope labeling, outlines experimental protocols for its use, and presents quantitative data to illustrate its utility in metabolic flux analysis.

Core Principles: D-Erythrose in the Pentose Phosphate Pathway

D-Erythrose, in its phosphorylated form, D-Erythrose-4-phosphate (E4P), is a key intermediate in the non-oxidative branch of the pentose phosphate pathway.[3] It serves as a direct precursor, along with phosphoenolpyruvate (B93156) (PEP), for the synthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—via the shikimate pathway.[3] This unique position makes ¹³C-labeled D-Erythrose an advantageous tracer for specifically investigating the flux towards these biosynthetic pathways.[4]

The primary application of D-Erythrose-1-¹³C lies in its ability to provide more direct and specific tracing of the PPP's outputs compared to the global overview offered by ¹³C-glucose.[4] By introducing the ¹³C label at the first carbon of erythrose, researchers can track its incorporation into downstream metabolites, thereby quantifying the activity of the pathways utilizing E4P.

Experimental Methodology: Tracing with D-Erythrose-1-¹³C

The general workflow for a metabolic flux analysis experiment using D-Erythrose-1-¹³C involves cell culturing, isotope labeling, metabolite extraction, and analysis. The following protocol provides a generalized framework adaptable to various cell lines.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

References

An In-Depth Technical Guide to Isotopic Labeling with (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. The use of compounds enriched with heavy isotopes, such as Carbon-13 (¹³C), allows researchers to trace the journey of atoms through complex biochemical networks. (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1, the isotopically labeled form of D-threose, is a specialized tracer that offers unique opportunities for investigating carbohydrate metabolism. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and potential applications of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 in metabolic research.

While the application of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 is an emerging area of study, its structural similarity to key metabolic intermediates suggests its potential as a valuable tool for probing specific pathways. This document outlines the theoretical framework for its use, alongside adapted experimental protocols and data presentation strategies to guide researchers in its application.

Core Principles of Isotopic Labeling with (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1

(2S,3R)-2,3,4-Trihydroxybutanal, or D-threose, is a four-carbon monosaccharide. When labeled with ¹³C at the C1 position, it becomes a tracer that can be introduced into biological systems to follow the metabolic fate of its carbon backbone. The primary analytical techniques for detecting and quantifying the incorporation of ¹³C into downstream metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The central hypothesis for the utility of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 as a metabolic tracer lies in its potential to enter central carbon metabolism, particularly pathways that utilize four-carbon intermediates. One such key pathway is the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), where the diastereomer of D-threose, D-erythrose, is a key intermediate in the form of erythrose-4-phosphate. It is plausible that D-threose can be phosphorylated and subsequently isomerized to enter the non-oxidative branch of the PPP.

Another documented metabolic fate of D-threose is its rapid reduction to the corresponding sugar alcohol, threitol. In a study utilizing [1-¹³C]D-threose in rat lenses, the primary labeled metabolite observed was [1-¹³C]threitol, indicating significant activity of aldose reductase on this substrate.[1]

Data Presentation

Quantitative data from isotopic labeling experiments with (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 can be summarized to compare the extent of ¹³C incorporation into various metabolites. The following tables provide a theoretical framework for presenting such data, based on potential metabolic pathways.

Table 1: Theoretical Mass Isotopomer Distribution in Key Metabolites Following Labeling with (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1

| Metabolite | Expected Labeled Isotopologue | Predominant Mass Shift (M+n) | Potential Pathway Indicated |

| D-Threose | [1-¹³C]-D-Threose | M+1 | Tracer Input |

| Threitol | [1-¹³C]-Threitol | M+1 | Aldose Reductase Activity |

| Sedoheptulose-7-phosphate | [1-¹³C]-Sedoheptulose-7-phosphate | M+1 | Pentose Phosphate Pathway (Non-oxidative) |

| Fructose-6-phosphate | [1-¹³C]-Fructose-6-phosphate | M+1 | Pentose Phosphate Pathway (Non-oxidative) |

| Glycolytic Intermediates (e.g., Pyruvate) | Unlabeled or M+1 | M+0 or M+1 | Entry into Glycolysis |

| Amino Acids (derived from PPP intermediates) | M+1 | M+1 | Anaplerotic reactions from PPP |

Table 2: Quantitative Analysis of ¹³C Enrichment in Threitol

This table presents hypothetical quantitative data based on the findings from the study on rat lenses.[1]

| Experimental Condition | Tissue/Cell Type | Incubation Time (hours) | % ¹³C Enrichment in Threitol |

| Control | Rat Lens | 24 | >95% |

| Aldose Reductase Inhibitor | Rat Lens | 24 | Significantly Reduced |

Experimental Protocols

The following are detailed methodologies for conducting isotopic labeling experiments with (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1. These protocols are adapted from established methods for other ¹³C-labeled sugars and should be optimized for the specific biological system under investigation.

Protocol 1: Cell Culture Labeling and Metabolite Extraction

Objective: To label cultured mammalian cells with (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 and extract metabolites for analysis.

Materials:

-

(2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1

-

Mammalian cell line of interest

-

Appropriate cell culture medium (glucose-free and serum-free for labeling)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (B129727), pre-chilled to -80°C

-

Cell scrapers

-

Centrifuge

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of labeling.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 at a final concentration of 5-10 mM.

-

Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

-

-

Metabolism Quenching and Metabolite Extraction:

-

Place the 6-well plates on ice.

-

Aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold PBS.

-

Add 1 mL of pre-chilled 80% methanol to each well and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.

-

Protocol 2: Sample Preparation and Analysis by GC-MS

Objective: To derivatize and analyze ¹³C-labeled metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Dried metabolite extracts

-

Methoxyamine hydrochloride in pyridine (B92270)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

GC-MS system

Procedure:

-

Derivatization:

-

Resuspend the dried metabolite extract in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

-

Incubate at 30°C for 90 minutes with shaking.

-

Add 80 µL of MSTFA with 1% TMCS.

-

Incubate at 37°C for 30 minutes with shaking.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a standard temperature gradient program to separate the metabolites.

-

Acquire mass spectra in full scan mode to identify metabolites and determine their mass isotopomer distributions.

-

Protocol 3: Sample Preparation and Analysis by NMR

Objective: To prepare samples for and analyze ¹³C incorporation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Dried metabolite extracts

-

D₂O with a known concentration of an internal standard (e.g., DSS)

-

NMR spectrometer equipped with a cryoprobe

Procedure:

-

Sample Preparation:

-

Resuspend the dried metabolite extract in a minimal volume of D₂O containing the internal standard.

-

Transfer the sample to an NMR tube.

-

-

NMR Analysis:

-

Acquire one-dimensional (1D) ¹H and ¹³C spectra to identify and quantify major labeled metabolites.

-

For more detailed analysis, acquire two-dimensional (2D) spectra such as ¹H-¹³C HSQC to resolve overlapping signals and confirm assignments.

-

Visualization of Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the theoretical metabolic pathways and experimental workflows.

Caption: Theoretical metabolic fate of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1.

Caption: General experimental workflow for isotopic labeling studies.

Conclusion

(2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 is a promising, yet under-explored, isotopic tracer for metabolic research. Its potential to probe the non-oxidative pentose phosphate pathway and its demonstrated conversion to threitol provide unique avenues for investigation. While detailed, compound-specific protocols and extensive quantitative datasets are still emerging, the principles and methodologies outlined in this guide offer a solid foundation for researchers to begin exploring its utility. By adapting established protocols for isotopic labeling and leveraging the power of MS and NMR, the scientific community can further elucidate the metabolic roles of four-carbon sugars and their implications in health and disease.

References

An In-depth Technical Guide to the Chemical Synthesis of D-Erythrose-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of D-Erythrose-1-¹³C, a crucial isotopically labeled monosaccharide for metabolic research and drug development. The synthesis is primarily achieved through the Kiliani-Fischer chain elongation of D-glyceraldehyde, incorporating a ¹³C label at the C1 position. This document details the synthetic pathway, experimental protocols, and expected outcomes, including quantitative data and spectroscopic analysis.

Introduction

D-Erythrose, a four-carbon aldose, plays a significant role in various metabolic pathways, most notably as an intermediate in the pentose (B10789219) phosphate (B84403) pathway. The site-specific introduction of a stable isotope, such as ¹³C at the C1 position, provides a powerful tool for tracing metabolic fluxes and elucidating biochemical mechanisms using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide focuses on a well-established chemical approach for the synthesis of D-Erythrose-1-¹³C.

Synthetic Strategy: The Kiliani-Fischer Synthesis

The most direct and widely recognized method for the synthesis of D-Erythrose-1-¹³C is the Kiliani-Fischer synthesis, which elongates the carbon chain of an aldose by one carbon atom.[1][2][3] Starting with the three-carbon aldose, D-glyceraldehyde, this method introduces a new carbon atom at the aldehyde group, which becomes the C1 carbon of the resulting tetrose. By using potassium cyanide with the ¹³C isotope (K¹³CN), the label is specifically incorporated at this position.

The Kiliani-Fischer synthesis proceeds through the following key steps:

-

Cyanohydrin Formation: Nucleophilic addition of ¹³C-labeled cyanide to the carbonyl group of D-glyceraldehyde. This reaction creates a new chiral center at C2, resulting in a mixture of two epimeric cyanohydrins.

-

Hydrolysis: The cyanohydrin mixture is hydrolyzed to the corresponding aldonic acids.

-

Lactonization: The aldonic acids are converted to their more stable γ-lactones.

-

Separation of Epimers: The diastereomeric lactones (D-erythrono-γ-lactone-1-¹³C and D-throno-γ-lactone-1-¹³C) are separated, typically by chromatography.[4]

-

Reduction: The separated D-erythrono-γ-lactone-1-¹³C is reduced to afford D-Erythrose-1-¹³C.

An improved version of this synthesis involves the direct catalytic hydrogenation of the cyanohydrins to imines, which are then hydrolyzed to the corresponding aldoses, sometimes offering higher yields.[4][5]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of D-Erythrose-1-¹³C based on the classical Kiliani-Fischer synthesis. Yields can vary depending on the specific reaction conditions and the efficiency of the epimer separation.

| Parameter | Value/Range | Citation |

| Starting Material | D-Glyceraldehyde | [4] |

| Labeling Reagent | Potassium Cyanide (K¹³CN) | [6] |

| Overall Yield | ~30% (for the classic method) | [3][4] |

| Epimeric Ratio (Erythro:Threo) | Varies, often with a slight preference for the erythro isomer. | [5] |

| ¹³C Isotopic Enrichment | >98% (dependent on the K¹³CN purity) | |

| Chemical Purity (post-purification) | >95% | [7] |

Experimental Protocols

This section provides a detailed methodology for the key experiments in the synthesis of D-Erythrose-1-¹³C.

Step 1 & 2: Cyanohydrin Formation and Hydrolysis

Materials:

-

D-Glyceraldehyde

-

Potassium Cyanide-¹³C (K¹³CN)

-

Barium Hydroxide (Ba(OH)₂)

-

Sulfuric Acid (H₂SO₄)

-

Water (deionized)

Procedure:

-

Dissolve D-glyceraldehyde in water.

-

In a separate flask, dissolve K¹³CN in water.

-

Slowly add the K¹³CN solution to the D-glyceraldehyde solution with stirring, maintaining a low temperature (0-5 °C).

-

A catalytic amount of a weak base, such as barium hydroxide, can be added to facilitate the reaction.[5]

-

After the reaction is complete (monitored by TLC), the cyanohydrin mixture is hydrolyzed by adding sulfuric acid and heating the solution.

-

The reaction mixture is then neutralized with barium carbonate, and the precipitate is removed by filtration.

Step 3 & 4: Lactonization and Separation of Epimeric Lactones

Materials:

-

Crude aldonic acid mixture from the previous step

-

Dowex 50W-X8 resin (Ca²⁺ form) or similar chromatographic media

-

Water (deionized)

Procedure:

-

The filtrate containing the aldonic acids is concentrated under reduced pressure to promote the formation of the γ-lactones.

-

The resulting syrup containing the mixture of D-erythrono-γ-lactone-1-¹³C and D-throno-γ-lactone-1-¹³C is subjected to column chromatography.

-

A column packed with a cation-exchange resin in the calcium form (e.g., Dowex 50W-X8) is effective for separating the two diastereomeric lactones.[8] Elution with water is typically sufficient.

-

Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify and pool the fractions containing the desired D-erythrono-γ-lactone-1-¹³C.

Step 5: Reduction to D-Erythrose-1-¹³C

Materials:

-

Purified D-erythrono-γ-lactone-1-¹³C

-

Sodium amalgam (Na/Hg) or a poisoned catalyst (e.g., Palladium on Barium Sulfate) for the improved method.[2][4]

-

Water (deionized)

-

Acidic workup solution (e.g., dilute HCl)

Procedure (Classical Method):

-

Dissolve the purified D-erythrono-γ-lactone-1-¹³C in water.

-

Cool the solution in an ice bath and slowly add sodium amalgam with vigorous stirring.

-

Maintain the pH of the solution in the acidic range by the controlled addition of an acid.

-

After the reaction is complete, the mercury is separated, and the aqueous solution is neutralized and deionized.

-

The final solution is concentrated to yield D-Erythrose-1-¹³C as a syrup.

Spectroscopic Analysis

Confirmation of the structure and the position of the ¹³C label is crucial. ¹³C NMR spectroscopy is the primary analytical method for this purpose.

| Nucleus | Tautomeric Form | Chemical Shift (δ) ppm | Notes | Citation |

| ¹³C-1 | α-furanose | ~95-98 | The chemical shift is highly dependent on the tautomeric equilibrium in solution. | [6][9] |

| ¹³C-1 | β-furanose | ~95-98 | [6][9] | |

| ¹³C-1 | Aldehyde (acyclic) | ~205-207 | Present in low abundance in aqueous solution. | [8] |

| ¹³C-1 | Hydrate (acyclic) | ~90-92 | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and the metabolic context of the labeled product.

Caption: Workflow for the chemical synthesis of D-Erythrose-1-¹³C.

Caption: Metabolic fate of D-Erythrose-1-¹³C in cellular pathways.

References

- 1. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Kiliani-Fischer synthesis [chemeurope.com]

- 4. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 5. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. shodex.com [shodex.com]

- 8. www3.nd.edu [www3.nd.edu]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of 13C-labeled D-Erythrose

An In-depth Technical Guide to 13C-Labeled D-Erythrose for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the physical and chemical properties of 13C-labeled D-Erythrose, detailed experimental protocols for its application, and visualizations of relevant metabolic pathways and experimental workflows. D-Erythrose, a four-carbon aldose sugar, is a key intermediate in various metabolic pathways.[1][2][3] Its isotopically labeled form, 13C-labeled D-Erythrose, serves as a valuable tracer in metabolic research, particularly for nuclear magnetic resonance (NMR) and mass spectrometry (MS) based studies.[4][]

Physical and Chemical Properties

13C-labeled D-Erythrose is chemically similar to its unlabeled counterpart, with the key difference being the incorporation of one or more heavy carbon isotopes. This labeling allows for the tracking of the molecule through various biochemical reactions.[6] The physical and chemical properties of D-Erythrose and its common 13C isotopomers are summarized below.

Table 1: Physical and Chemical Properties of D-Erythrose and its 13C-Labeled Isotopomers

| Property | D-Erythrose | D-Erythrose-1-13C | D-Erythrose-2-13C | D-Erythrose-3-13C | D-Erythrose-4-13C |

| Molecular Formula | C₄H₈O₄[7][8] | C₃¹³CH₈O₄[9][10] | C₃¹³CH₈O₄[11][12] | C₃¹³CH₈O₄[13] | C₃¹³CH₈O₄[14] |

| Molecular Weight | 120.10 g/mol [7][8] | 121.10 g/mol [9] | 121.10 g/mol [11] | 121.1 g/mol [13] | 121.10 g/mol [14][15] |

| Exact Mass | 120.04225873 Da[7] | 121.04561357 Da[9] | 121.04561357 Da | 121.04561357 Da | 121.04561357 Da[14] |

| XLogP3 | -2.2[7] | -2.2[9] | -2.2[14] | ||

| Polar Surface Area | 77.8 Ų[7] | 77.8 Ų[9] | 77.8 Ų[14] | ||

| IUPAC Name | (2R,3R)-2,3,4-trihydroxybutanal[7][8] | (2R,3R)-2,3,4-trihydroxy(1¹³C)butanal[9] | (2S,3R)-2,3,4-Trihydroxybutanal-2-13C | (2R,3R)-2,3,4-Trihydroxybutanal-3-13C | (2R,3R)-2,3,4-trihydroxy(4¹³C)butanal[14] |

Core Applications in Research

13C-labeled D-Erythrose is a powerful tool for site-selective isotope labeling in protein NMR studies and metabolic flux analysis.[16] As its phosphorylated form, D-Erythrose-4-phosphate, it is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and a direct precursor to the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—via the shikimate pathway.[16] The use of 13C-labeled D-Erythrose offers a significant advantage over the more commonly used 13C-glucose for achieving site-selective labeling of these aromatic residues.[16][17]

Data on 13C Incorporation

The efficiency of ¹³C incorporation from D-Erythrose-¹³C into a protein can be quantified and compared with other labeled precursors.[16] The following tables summarize the observed ¹³C incorporation levels in the aromatic amino acids of a model protein when using different ¹³C-labeled erythrose and glucose sources.[16]

Table 2: Comparison of ¹³C Incorporation Levels in Aromatic Amino Acids [16]

| Labeled Precursor | Amino Acid | Labeled Position | ¹³C Incorporation (%) |

| 1-¹³C-Erythrose | Phenylalanine | ζ | >80 |

| 1-¹³C-Erythrose | Tyrosine | ζ | >80 |

| 4-¹³C-Erythrose | Tryptophan | ε3 | ~60 |

| 1-¹³C₁-Glucose + 4-¹³C₁-Erythrose | Phenylalanine | δ | Higher than Erythrose-only |

| 1-¹³C₁-Glucose + 4-¹³C₁-Erythrose | Tyrosine | δ | Higher than Erythrose-only |

| 1-¹³C₁-Glucose + 4-¹³C₁-Erythrose | Tryptophan | ε3 | Highest Incorporation |

| 2-¹³C-Glucose | Phenylalanine | ε | ~40 |

| 2-¹³C-Glucose | Tyrosine | ε | ~40 |

| 2-¹³C-Glucose | Tryptophan | δ1 | ~40 |

| Data synthesized from findings in "Site-selective 13C labeling of proteins using erythrose". The exact percentages can vary depending on the protein and expression system.[16] |

Table 3: Recommended Precursor Concentrations for Labeling [16]

| Target Amino Acid(s) | Labeled Erythrose | Erythrose Concentration (g/L) | Co-substrate (unlabeled) | Co-substrate Concentration (g/L) |

| Phenylalanine, Tyrosine | 1-¹³C-Erythrose | 1 | Glucose | 2 |

| Tryptophan | 4-¹³C-Erythrose | 2 | Glucose | 2 |

| These concentrations are recommended for optimal site-selective labeling in E. coli expression systems.[16] |

Experimental Protocols

A detailed methodology for the site-selective labeling of proteins in E. coli for NMR analysis is provided below. This protocol is adapted from established methods for site-selective isotope labeling.[16]

Site-Selective Labeling of Proteins in E. coli for NMR Analysis

-

Preparation of Minimal Media : A suitable minimal medium, such as M9 medium, should be prepared for E. coli expression.[16] The medium should contain a nitrogen source (e.g., ¹⁵NH₄Cl for dual labeling) and other essential salts.[16] The carbon source will be a combination of unlabeled glucose and the desired D-Erythrose-¹³C isotopomer.[16]

-

Isotope-Labeled Precursor Addition : Unlabeled glucose should be added to the minimal medium at a final concentration of 2 g/L.[16] The ¹³C-labeled D-Erythrose is then added at the concentrations recommended in Table 3.

-

E. coli Culture and Protein Expression : The medium should be inoculated with an appropriate E. coli expression strain carrying the plasmid for the protein of interest.[16] The cells are grown at the optimal temperature for protein expression (e.g., 37°C).[16] Protein expression is induced at the mid-log phase of cell growth (e.g., OD₆₀₀ of 0.6-0.8) with a suitable inducer like IPTG.[16]

-

Protein Purification : After expression, the E. coli cells are harvested, and the labeled protein is purified using standard chromatographic techniques.

-

NMR Data Acquisition and Analysis : The purified, labeled protein is then analyzed by NMR spectroscopy. The intensities of the cross-peaks in the ¹H-¹³C HSQC spectra are analyzed to determine the percentage of ¹³C incorporation at specific sites by comparing with a naturally abundant sample.[16]

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic fate of 13C-labeled D-Erythrose and a general workflow for metabolic tracing experiments.

Caption: Metabolic fate of 13C-labeled D-Erythrose into aromatic amino acids.

Caption: General workflow for a 13C metabolic tracing experiment.[18]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 583-50-6: D-Erythrose | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. D-Erythrose-1-13C | CAS#:70849-19-3 | Chemsrc [chemsrc.com]

- 7. D-Erythrose | C4H8O4 | CID 94176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy D-Erythrose | 583-50-6 | Syrup, ca 70% w/v, >75% dry wt. basis [smolecule.com]

- 9. D-Erythrose-1-13C | C4H8O4 | CID 15559153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. D-Erythrose-4-13C | C4H8O4 | CID 121493654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. D-Erythrose-4-13C [chembk.com]

- 16. benchchem.com [benchchem.com]

- 17. Site-selective 13C labeling of proteins using erythrose - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Probing the Aromatic Amino Acid Biosynthesis Pathway: A Technical Guide to Utilizing (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1, a labeled form of D-Erythrose, in the study of aromatic amino acid biosynthesis. As the direct precursor to Erythrose-4-phosphate (E4P), a crucial substrate in the shikimate pathway, this isotopic tracer offers a powerful tool for metabolic flux analysis (MFA) and for elucidating the regulatory dynamics of this essential pathway. The shikimate pathway is absent in mammals, making it a prime target for the development of novel herbicides and antimicrobial agents. Understanding the flow of carbon through this pathway is paramount for these and other biotechnological applications.

Core Principles and Applications

Stable isotope tracing with ¹³C-labeled compounds is a cornerstone of metabolic research. By introducing (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 into a biological system, researchers can track the incorporation of the ¹³C isotope into the downstream metabolites of the shikimate pathway, namely the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. The distribution of the ¹³C label in these amino acids, known as mass isotopomer distributions (MIDs), is quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data, in conjunction with metabolic network models, allows for the precise calculation of intracellular metabolic fluxes.

Key applications of using (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 in aromatic amino acid biosynthesis studies include:

-

Metabolic Flux Analysis (MFA): Quantifying the rate of carbon flow through the shikimate pathway and its branch points.

-

Target Identification and Validation: Identifying enzymes within the pathway that are critical for the production of aromatic amino acids, which can serve as targets for drug development.

-

Mechanism of Action Studies: Determining how genetic modifications or chemical inhibitors affect the metabolic flux through the shikimate pathway.

-

Bioprocess Optimization: Enhancing the production of aromatic amino acids or their derivatives in microbial fermentation processes.

Quantitative Data from Isotope Labeling Studies

The following table summarizes hypothetical quantitative data from a ¹³C labeling experiment using a precursor that generates ¹³C-labeled erythrose-4-phosphate to illustrate the type of results obtained in such studies. This data represents the mass isotopomer distribution in key aromatic amino acids, which is essential for calculating metabolic fluxes.

| Amino Acid | Mass Isotopomer | Relative Abundance (%) |

| Phenylalanine | M+0 | 25.3 ± 1.2 |

| M+1 | 15.8 ± 0.8 | |

| M+2 | 35.1 ± 1.5 | |

| M+3 | 18.2 ± 0.9 | |

| M+4 | 5.6 ± 0.3 | |

| Tyrosine | M+0 | 30.1 ± 1.4 |

| M+1 | 18.9 ± 0.9 | |

| M+2 | 32.5 ± 1.6 | |

| M+3 | 14.3 ± 0.7 | |

| M+4 | 4.2 ± 0.2 | |

| Tryptophan | M+0 | 22.7 ± 1.1 |

| M+1 | 14.2 ± 0.7 | |

| M+2 | 38.4 ± 1.9 | |

| M+3 | 20.1 ± 1.0 | |

| M+4 | 4.6 ± 0.2 |

This table presents example data for illustrative purposes. Actual results will vary depending on the experimental conditions and the organism under study.

Experimental Protocols

A detailed methodology for a typical ¹³C labeling experiment to study aromatic amino acid biosynthesis is provided below. This protocol is a composite based on established methods for metabolic flux analysis.

Cell Culture and Isotope Labeling

-

Prepare Minimal Medium: A defined minimal medium with a known sole carbon source (e.g., glucose) is essential to avoid interference from unlabeled carbon sources.

-

Pre-culture: Inoculate a starter culture of the microorganism (e.g., E. coli) in the minimal medium and grow to the mid-logarithmic phase.

-

Labeling Experiment: Inoculate a fresh culture with the pre-culture. Introduce the ¹³C-labeled precursor. For instance, in a cell-free protein synthesis system, 30 mM 4-¹³C erythrose can be used in combination with 33 mM 3-¹³C pyruvate (B1213749) to achieve high levels of ¹³C labeling in the δ position of phenylalanine and tyrosine.[1]

-

Achieve Isotopic Steady State: Continue the culture until an isotopic steady state is reached, where the isotopic enrichment of intracellular metabolites remains constant. This typically requires several cell divisions.

-

Harvest Cells: Harvest the cells during the mid-logarithmic growth phase by centrifugation.

Sample Preparation for GC-MS Analysis

-

Cell Lysis and Protein Hydrolysis: Resuspend the cell pellet in 6 M HCl and hydrolyze the proteins by incubating at 110°C for 24 hours. This process breaks down proteins into their constituent amino acids.

-

Removal of Acid: Evaporate the HCl under a stream of nitrogen gas.

-

Derivatization: Derivatize the amino acids to make them volatile for gas chromatography. A common method is to use N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS), which creates TBDMS derivatives of the amino acids.

GC-MS Analysis

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Separation: Separate the derivatized amino acids on a suitable GC column (e.g., DB-5MS).

-